molecular formula C12H22N2O2 B1480048 Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone CAS No. 2091198-23-9

Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

Cat. No. B1480048
CAS RN: 2091198-23-9
M. Wt: 226.32 g/mol
InChI Key: UCNICSKAGXCDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone, commonly referred to as Azetidin-3-yl(4-MMP), is a synthetic chemical compound that has been used in a variety of scientific research applications. Azetidin-3-yl(4-MMP) is a member of the pyrrolidin-1-yl family, and is composed of an azetidin-3-yl group, a methoxymethyl group, and a dimethylpyrrolidin-1-yl group. Azetidin-3-yl(4-MMP) has been used in a variety of scientific research applications, including as a tool to study the biochemical and physiological effects of compounds, as a tool to study the mechanism of action of compounds, and as a tool to study the advantages and limitations of laboratory experiments.

Scientific Research Applications

Azetidin-3-yl(4-MMP) has been used in a variety of scientific research applications. For example, it has been used to study the biochemical and physiological effects of compounds, as well as the mechanism of action of compounds. It has also been used to study the advantages and limitations of laboratory experiments. Additionally, Azetidin-3-yl(4-MMP) has been used in the synthesis of drugs, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of Azetidin-3-yl(4-MMP) is not completely understood, but it is believed to involve the binding of the compound to various receptors in the body, such as the muscarinic, nicotinic, and GABA receptors. This binding then triggers a cascade of biochemical and physiological effects, which can vary depending on the compound being studied.
Biochemical and Physiological Effects
Azetidin-3-yl(4-MMP) has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anticonvulsant and antinociceptive effects, as well as neuroprotective and antidepressant effects. It has also been shown to have antianxiety and antistress effects, as well as antinociceptive and anti-inflammatory effects. Additionally, it has been shown to have anti-ischemic and anti-arrhythmic effects.

Advantages and Limitations for Lab Experiments

The use of Azetidin-3-yl(4-MMP) in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and the synthesis can be done in a variety of ways. Additionally, the compound can be used to study the biochemical and physiological effects of compounds, as well as the mechanism of action of compounds. However, a major limitation is that the compound is not very stable, and thus it needs to be stored at low temperatures and in an inert atmosphere. Additionally, the compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for the use of Azetidin-3-yl(4-MMP) in scientific research. For example, it could be used to develop new drugs or to study the effects of drugs on different receptors. Additionally, it could be used to study the effects of environmental toxins on the body, or to study the effects of different diets on the body. Additionally, it could be used to study the effects of different hormones on the body, or to study the effects of different drugs on the nervous system. Finally, it could be used to study the effects of different drugs on the immune system, or to study the effects of different drugs on the cardiovascular system.

properties

IUPAC Name

azetidin-3-yl-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2)8-14(6-10(12)7-16-3)11(15)9-4-13-5-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNICSKAGXCDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1COC)C(=O)C2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 3
Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 4
Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

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